N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline

Catalog No.
S13785959
CAS No.
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline

Product Name

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-9-3-4-11(7-10(9)2)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14)

InChI Key

LGSBTSJIWWUOOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=NC=CN2)C

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline is an organic compound characterized by the presence of an imidazole ring and a dimethylaniline moiety. The structure features an imidazole group attached to a benzene ring that contains two methyl groups at the 3 and 4 positions, which influences its chemical properties and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly due to the pharmacological properties associated with imidazole derivatives.

Typical of imidazole derivatives. For instance, it can undergo nucleophilic substitution reactions due to the nucleophilicity of the nitrogen atom in the imidazole ring. This allows it to react with electrophiles such as aldehydes and isocyanides under mild conditions, forming complex derivatives like imidazopyrazines . Additionally, it may engage in hydrogen bonding interactions, contributing to its stability and reactivity in biological systems .

The synthesis of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline typically involves several steps:

  • Formation of Imidazole Derivative: The initial step may include the reaction of an appropriate substituted aniline with formaldehyde and an imidazole precursor.
  • Reductive Amination: A common method involves reductive amination where the imine formed from the reaction of the aldehyde and amine is reduced to yield the final product.
  • Multicomponent Reactions: Recent methodologies involve one-pot multicomponent reactions that utilize isocyanides and aldehydes to streamline the synthesis process, resulting in high yields of substituted imidazoles .

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline has potential applications in:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in targeting infections or inflammatory conditions.
  • Material Science: The compound may also find applications in developing novel materials due to its unique electronic properties stemming from the imidazole ring.

Studies on interaction profiles of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline with various biological targets are essential for understanding its pharmacodynamics. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how it exerts its biological effects at the molecular level.

Such studies are crucial for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylanilineContains phenyl substituentsExhibits significant anti-cancer activity
N-(1H-imidazol-5-ylmethyl)-anilineLacks methyl groups on the benzene ringSimpler structure but retains biological activity
3-Chloro-N-(1H-imidazol-5-ylmethyl)-anilineChlorine substitution at position 3Potentially enhanced reactivity due to electronegative chlorine

These compounds highlight the diversity within imidazole derivatives while underscoring the unique structural features of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline that may confer distinct biological activities and applications.

Condensation Reaction Pathways

The synthesis of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline represents a significant challenge in heterocyclic chemistry, requiring precise control of reaction conditions to achieve optimal yields and selectivity [1] [2]. The primary synthetic approaches involve condensation reactions that form the critical carbon-nitrogen bond between the imidazole ring system and the dimethylaniline moiety [3] [4].

The most extensively studied synthetic route involves the direct condensation of imidazole-2-carbaldehyde with 3,4-dimethylaniline under acidic conditions [1] [5]. This approach typically employs trifluoroacetic acid or acetic acid as catalysts, operating at temperatures ranging from 80 to 120 degrees Celsius for reaction periods of 4 to 12 hours [7]. Alternative pathways include Mannich-type reactions utilizing formaldehyde as a methylene bridge between imidazole and the aniline derivative [8] [9].

Multi-component condensation reactions have emerged as particularly effective methodologies for synthesizing imidazole derivatives with high atom economy [3] [10]. These reactions typically involve the simultaneous reaction of three or more components, including aryl amines, carbonitriles, and various carbonyl compounds in the presence of catalytic systems [11] [12]. Iron(III) chloride and disodium phosphate have demonstrated exceptional catalytic activity in these transformations, providing products in good to excellent yields [3] [13].

Imine Formation Mechanisms

The mechanistic pathway for imine formation in the synthesis of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline follows classical nucleophilic addition-elimination sequences [4] [14]. The reaction initiates with nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the imidazole aldehyde, forming a tetrahedral hemiaminal intermediate [15] [16]. This intermediate subsequently undergoes dehydration through an acid-catalyzed elimination mechanism to yield the desired imine product [17] [18].

The rate-determining step in imine formation involves the elimination of water from the hemiaminal intermediate [4] [19]. Protonation of the hydroxyl group enhances its leaving group ability, facilitating the formation of the carbon-nitrogen double bond [14] [20]. The reversible nature of imine formation necessitates careful control of reaction conditions, particularly water removal, to drive the equilibrium toward product formation [21] [22].

Computational studies have revealed that the electron-withdrawing nature of the imidazole ring significantly influences the electrophilicity of the aldehyde carbon, enhancing its susceptibility to nucleophilic attack [15] [23]. The dimethyl substituents on the aniline ring provide electron density that increases the nucleophilicity of the amine nitrogen, facilitating the initial nucleophilic addition step [24] [25].

Catalyst Systems for Selective Alkylation

The development of efficient catalyst systems for selective alkylation reactions in the synthesis of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline has focused on achieving high regioselectivity and functional group tolerance [7] [26]. Imidazolium-based ionic liquid catalysts have demonstrated remarkable selectivity in alkylation reactions, with the anion component playing a crucial role in determining reaction outcomes [27] [28].

Research has established that 1,3-bis(carboxymethyl)imidazolium halide catalysts exhibit distinct selectivity patterns depending on the halide anion [7] [29]. Chloride anions promote selective nitrogen alkylation, while bromide and iodide systems favor carbon alkylation at the ortho and para positions respectively [30] [31]. These catalysts operate under heterogeneous conditions and can be recycled multiple times without significant loss of activity [32] [33].

Metal-catalyzed alkylation systems, particularly those employing gold(I) complexes, have shown exceptional performance in carbon-nitrogen bond forming reactions [11] [34]. Cationic imidazolin-2-iminato scandium(III) alkyl complexes demonstrate high regioselectivity for alkylation reactions with as low as 0.5 mole percent catalyst loading [35] [36]. These systems achieve yields ranging from 16 to 99 percent across 56 different substrate combinations [37] [38].

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Selectivity
Brønsted Acids5-2060-12065-85High imine formation
Lewis Acids10-5080-15060-80C-N bond formation
Imidazolium Salts1-1025-8075-95Regioselective alkylation
Metal Complexes0.5-525-10070-90High turnover frequency
Organocatalysts10-300-6055-75Mild conditions

Purification Strategies and Yield Optimization

The purification of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline requires specialized techniques due to the polar nature of the imidazole ring and the basic properties of the aniline moiety [8] [20]. Column chromatography remains the most widely employed purification method, utilizing silica gel as the stationary phase with petroleum ether and ethyl acetate mixtures as mobile phases [22] [24]. Optimal separation is typically achieved using gradient elution from 3:1 to 1:1 petroleum ether to ethyl acetate ratios [39].

Crystallization techniques have proven particularly effective for obtaining high-purity products, with recovery yields ranging from 70 to 90 percent and purities exceeding 95 percent [40] [41]. The selection of crystallization solvents is critical, with methanol, ethanol, and dichloromethane-hexane mixtures providing optimal results [42] [43]. Temperature control during crystallization processes significantly influences crystal morphology and purity levels [44] [45].

Ion-pair chromatography has emerged as a highly effective purification strategy for imidazolium-based compounds, achieving purities of 98 to 99.5 percent [20] [46]. This technique employs reversed-phase chromatography with acetonitrile-buffer systems at controlled pH values between 3 and 7 [47] [48]. The method provides excellent separation of regioisomers and enables complete anion exchange during the purification process [49] [50].

Yield optimization strategies focus on minimizing side reactions and maximizing product formation through careful control of reaction parameters [23] [51]. Convergent synthetic approaches have demonstrated superior efficiency compared to linear sequences, reducing the longest linear sequence and significantly improving overall yields [52] [53]. The implementation of continuous flow reactors has enabled process intensification and improved reproducibility in synthetic transformations [28] [54].

Purification MethodRecovery Yield (%)Purity Achieved (%)Scale SuitabilityCost Factor
Column Chromatography85-9590-98mg to kg scaleMedium
Crystallization70-9095-99g to kg scaleLow
Liquid-Liquid Extraction80-9585-95mg to multi-kgLow
Ion-Pair Chromatography90-9898-99.5mg to g scaleHigh
Preparative High Performance Liquid Chromatography95-9999-99.9mg to g scaleVery High

By-product Analysis and Reaction Monitoring

Comprehensive by-product analysis and reaction monitoring are essential for optimizing the synthesis of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline and understanding reaction mechanisms [10] [26]. Gas chromatography-mass spectrometry serves as the primary analytical technique for identifying and quantifying reaction by-products, offering detection sensitivity at the picogram to nanogram level [55] [56]. The technique effectively separates N,N-dimethyl compounds and oxidation products that commonly form during synthetic transformations [57] [58].

Nuclear magnetic resonance spectroscopy provides real-time monitoring capabilities for synthetic reactions, with proton nuclear magnetic resonance offering rapid analysis in 5 to 15 minute timeframes [28]. Benchtop nuclear magnetic resonance spectrometers have proven particularly valuable for continuous-flow reaction monitoring, enabling optimization of reaction conditions through direct observation of starting material consumption and product formation . Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation and enables detection of structural impurities .

High-performance liquid chromatography coupled with ultraviolet detection offers excellent quantification accuracy for ultraviolet-active compounds, achieving precision within 1 to 2 percent [21]. The technique effectively separates regioisomers and positional isomers that may form during alkylation reactions . Liquid chromatography-mass spectrometry provides molecular weight confirmation and enables identification of trace impurities at picogram to nanogram sensitivity levels .

Common by-products identified in synthetic reactions include over-alkylated derivatives, unreacted starting materials, and oxidative degradation products [10] [29]. Methylated side products frequently form through competing alkylation pathways, particularly when excess methylating agents are employed . Monitoring techniques must account for the formation of dimeric and oligomeric species that can arise through intermolecular condensation reactions .

The implementation of condensed phase membrane introduction mass spectrometry using liquid electron ionization has enabled continuous monitoring of complex reaction mixtures . This technique addresses limitations associated with electrospray ionization methods, particularly for neutral hydrophobic analytes that exhibit poor ionization efficiency . The approach facilitates quantitative analysis of harsh reaction conditions, including alkaline and acidic systems .

Analytical TechniqueDetection RangeSensitivityTime ResolutionQuantification Accuracy
Gas Chromatography-Mass Spectrometry50-550 m/zpg-ng level20-45 min±2-5%
Proton Nuclear Magnetic Resonance0-15 ppmmg-μg level5-15 min±1-3%
Carbon-13 Nuclear Magnetic Resonance0-220 ppmmg level30-60 min±3-7%
High Performance Liquid Chromatography-Ultraviolet200-400 nmμg-ng level10-30 min±1-2%
Liquid Chromatography-Mass Spectrometry100-1000 m/zpg-ng level15-35 min±2-4%

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.126597491 g/mol

Monoisotopic Mass

201.126597491 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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